molecular formula C15H24BNO2S B597829 1-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methyl)pyrrolidine CAS No. 1218790-45-4

1-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methyl)pyrrolidine

Cat. No. B597829
CAS RN: 1218790-45-4
M. Wt: 293.232
InChI Key: VWOUUXTUYSWOCT-UHFFFAOYSA-N
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Description

The compound “1-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methyl)pyrrolidine” contains several functional groups. The 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl group is a boronic ester, which is often used in Suzuki-Miyaura cross-coupling reactions . The compound also contains a thiophene ring, which is a five-membered aromatic ring with a sulfur atom, and a pyrrolidine ring, which is a five-membered ring with a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. Unfortunately, without specific data or a crystal structure, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The boronic ester group in this compound is likely to be involved in its chemical reactions. Boronic esters are known to undergo Suzuki-Miyaura cross-coupling reactions with halogenated compounds in the presence of a palladium catalyst .

Mechanism of Action

Target of Action

Boronic esters, such as this compound, are often used in organic synthesis as reagents and catalysts . They are known to participate in Suzuki-Miyaura cross-coupling reactions , which are widely used in the formation of carbon-carbon bonds.

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the compound interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from the palladium catalyst to form a new palladium-carbon bond. Transmetalation, on the other hand, involves the transfer of organic groups from boron to palladium .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. In the context of Suzuki-Miyaura cross-coupling reactions, the compound contributes to the formation of carbon-carbon bonds, which are fundamental in organic synthesis and biochemistry .

Pharmacokinetics

It’s worth noting that the compound is a solid at room temperature and soluble in organic solvents such as chloroform, ether, and dichloromethane . It’s also stable under normal conditions but may hydrolyze in a humid environment .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, contributing to various biochemical processes.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is stable under normal conditions but may hydrolyze in a humid environment . Additionally, the compound’s solubility in organic solvents can affect its bioavailability and efficacy .

Future Directions

The use of boronic esters in cross-coupling reactions is a well-established field in organic chemistry, and research is ongoing to develop new reactions and improve existing ones . This compound, with its combination of a boronic ester, a thiophene ring, and a pyrrolidine ring, could potentially be used in the synthesis of a variety of complex organic molecules.

properties

IUPAC Name

1-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO2S/c1-14(2)15(3,4)19-16(18-14)13-8-7-12(20-13)11-17-9-5-6-10-17/h7-8H,5-6,9-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOUUXTUYSWOCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675331
Record name 1-{[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methyl)pyrrolidine

CAS RN

1218790-45-4
Record name 1-{[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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